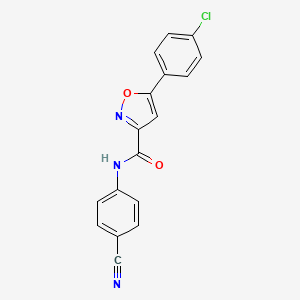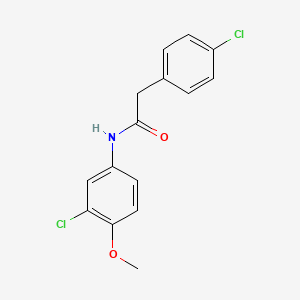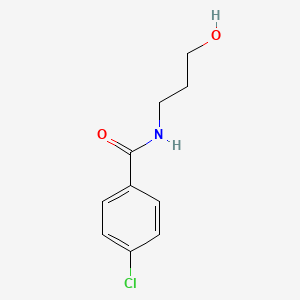![molecular formula C22H24N4O2S B4620854 1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4620854.png)
1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE
概要
説明
1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a carbamoyl group
科学的研究の応用
1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The general steps include the preparation of the organoboron reagent, followed by the coupling reaction with a halogenated precursor in the presence of a palladium catalyst.
化学反応の分析
1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-N-phenyl-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole ring structure but lacks the thiophene ring and carbamoyl group.
2-Methyl-2H-pyrazole-3-carboxylic acid: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse applications and reactivity.
特性
IUPAC Name |
2-methyl-N-[3-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-8-6-7-10-16(14)24-21(28)19-15-9-4-3-5-11-18(15)29-22(19)25-20(27)17-12-13-23-26(17)2/h6-8,10,12-13H,3-5,9,11H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYLTYISULUKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
![(5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4620797.png)
![methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-({3-[(2-Methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4620812.png)


![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)

![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![6-chloro-N~2~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)
